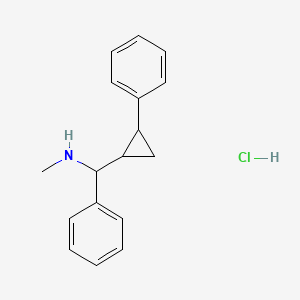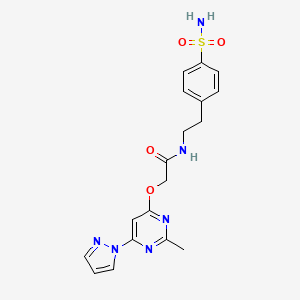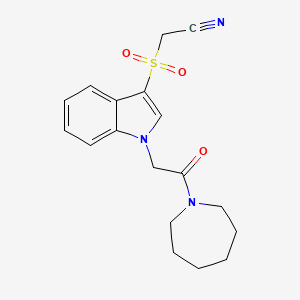![molecular formula C21H20N2O4S B3008098 N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methylbenzenesulfonamide CAS No. 946246-80-6](/img/structure/B3008098.png)
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FQI1 and has been synthesized using different methods.
Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity
This compound has been investigated for its antiproliferative properties. In a study, it was synthesized along with other derivatives (thiosemicarbazides and 1,2,4-triazoles) to explore their potential as new drug agents . Among these compounds, “Compound 15” exhibited the highest antiproliferative activity against the cervical (HeLa) cancer cell line (IC50: 8.81 ± 0.28 µM). This finding suggests that the compound may have promising applications in cancer therapy.
Antioxidant Activity
The same study evaluated the lipid peroxidation inhibitory activity of the synthesized compounds. Thiosemicarbazide derivatives (specifically, compounds 3, 10, and 9) showed the highest activity, with IC50 values of 21.80 ± 0.69, 26.49 ± 0.61, and 29.07 ± 0.52 µM, respectively. Additionally, several triazole derivatives (including compounds 15, 18, 19, 20, 21, and 22) exhibited notable antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative damage caused by reactive oxygen species (ROS) produced during cellular metabolism .
Potential Inhibition of FIH-1
Another avenue of research involves the compound’s potential to inhibit FIH-1 (factor-inhibiting hypoxia-inducible factor 1). Small-molecule inhibitors of FIH-1 are of interest due to their potential therapeutic applications. The synthesized furan- and thiophene-2-carbonyl amino acid derivatives were evaluated for their inhibitory activities in SK-N-BE(2)c cells by measuring HIF response element (HRE) promoter activity .
Structural Analysis
The chemical structure of this compound has been confirmed using various spectroscopic methods, including IR, 1H NMR, 13C NMR, and elemental analysis . Understanding its structural features is essential for predicting its behavior and interactions in biological systems.
Wirkmechanismus
Target of Action
The primary targets of this compound are currently unknown. Furan derivatives have been known to interact with a variety of targets, including MAO inhibitors, kappa opioid receptor agonists, sigma receptor agonists, GABA receptor agonists, COX-2 inhibitors, Beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, and calcium channel blockers . .
Mode of Action
Furan derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . The specific interactions of this compound with its targets and the resulting changes are currently unknown.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Furan derivatives can affect a variety of biochemical pathways depending on their specific targets
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are currently unknown. Furan derivatives are known to improve the pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters of proposed poorly soluble lead molecules . .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. The effects would depend on the compound’s specific targets and mode of action. Furan derivatives have been known to have a broad scope in remedying various dispositions in clinical medicines . .
Eigenschaften
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-15-6-9-18(10-7-15)28(25,26)22-17-8-11-19-16(14-17)4-2-12-23(19)21(24)20-5-3-13-27-20/h3,5-11,13-14,22H,2,4,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWUVFYDFFWIER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-cyclopropyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B3008019.png)
![3-bromo-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3008020.png)
![N-({[(4-chlorobenzyl)oxy]imino}methyl)-2-(4-chlorophenoxy)-4-methoxynicotinamide](/img/structure/B3008021.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B3008023.png)
![3-[(3,4-Dimethylphenyl)sulfonyl]-5-piperidin-1-ylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B3008025.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acrylamide](/img/structure/B3008028.png)
![3-(4-(methylthio)phenyl)-2-(pyridin-2-yl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B3008029.png)
![N-(2,2-Difluorospiro[2.3]hexan-5-yl)prop-2-enamide](/img/structure/B3008030.png)

![9-(3-hydroxyphenyl)-6,6-dimethyl-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3008038.png)